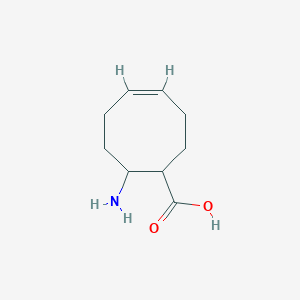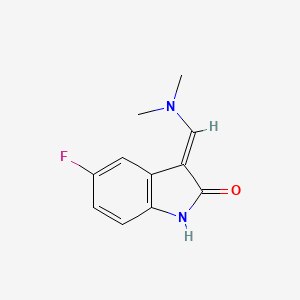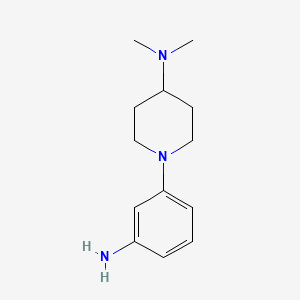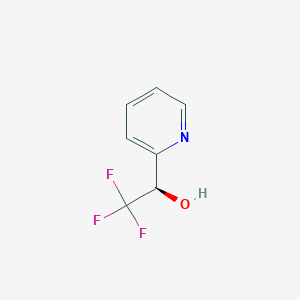![molecular formula C11H15N3O B11749725 [(1,3-dimethyl-1H-pyrazol-5-yl)methyl][(furan-2-yl)methyl]amine](/img/structure/B11749725.png)
[(1,3-dimethyl-1H-pyrazol-5-yl)methyl][(furan-2-yl)methyl]amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[(1,3-dimethyl-1H-pyrazol-5-yl)methyl][(furan-2-yl)methyl]amine is a compound that features both pyrazole and furan moieties Pyrazole is a five-membered ring containing two nitrogen atoms, while furan is a five-membered ring containing one oxygen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(1,3-dimethyl-1H-pyrazol-5-yl)methyl][(furan-2-yl)methyl]amine typically involves the reaction of 1,3-dimethyl-1H-pyrazole with a furan derivative under specific conditions. One common method involves the use of a base such as sodium hydride to deprotonate the pyrazole, followed by the addition of a furan-containing electrophile . The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the reaction. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
[(1,3-dimethyl-1H-pyrazol-5-yl)methyl][(furan-2-yl)methyl]amine can undergo various types of chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones under the influence of oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced using agents like lithium aluminum hydride to yield the corresponding alcohols.
Substitution: Both the pyrazole and furan rings can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Bromine, chlorine, alkyl halides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation of the furan ring typically yields furanones, while reduction can produce alcohols .
Scientific Research Applications
Chemistry
In chemistry, [(1,3-dimethyl-1H-pyrazol-5-yl)methyl][(furan-2-yl)methyl]amine is used as a building block for the synthesis of more complex molecules.
Biology and Medicine
In the field of biology and medicine, this compound has shown potential as a pharmacophore in the development of new drugs. The pyrazole moiety is known for its biological activity, including anti-inflammatory and anticancer properties. The furan ring can enhance the compound’s ability to interact with biological targets, making it a promising candidate for drug development .
Industry
Industrially, this compound can be used in the production of polymers and other advanced materials. Its ability to undergo various chemical reactions makes it a versatile intermediate in the synthesis of high-performance materials .
Mechanism of Action
The mechanism of action of [(1,3-dimethyl-1H-pyrazol-5-yl)methyl][(furan-2-yl)methyl]amine involves its interaction with specific molecular targets. The pyrazole ring can bind to enzymes and receptors, modulating their activity. The furan ring can enhance the compound’s binding affinity and specificity. Together, these moieties can influence various biological pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
Similar Compounds
1,3-Dimethyl-1H-pyrazole: A simpler compound containing only the pyrazole ring.
Furan-2-ylmethylamine: A compound containing only the furan ring.
[(1,3-dimethyl-1H-pyrazol-5-yl)methyl]amine: A compound similar to the target compound but lacking the furan moiety.
Uniqueness
[(1,3-dimethyl-1H-pyrazol-5-yl)methyl][(furan-2-yl)methyl]amine is unique due to the presence of both pyrazole and furan rings in its structure.
Properties
Molecular Formula |
C11H15N3O |
|---|---|
Molecular Weight |
205.26 g/mol |
IUPAC Name |
N-[(2,5-dimethylpyrazol-3-yl)methyl]-1-(furan-2-yl)methanamine |
InChI |
InChI=1S/C11H15N3O/c1-9-6-10(14(2)13-9)7-12-8-11-4-3-5-15-11/h3-6,12H,7-8H2,1-2H3 |
InChI Key |
GNQMWAKOOIHMML-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN(C(=C1)CNCC2=CC=CO2)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


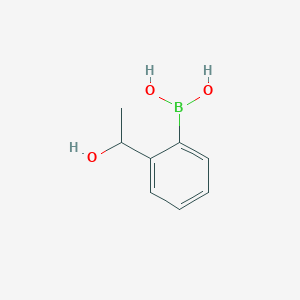
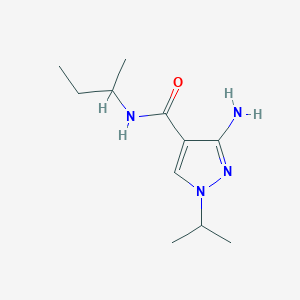
![1-(2-fluoroethyl)-4-methyl-N-[(3-methyl-1-propyl-1H-pyrazol-5-yl)methyl]-1H-pyrazol-3-amine](/img/structure/B11749658.png)

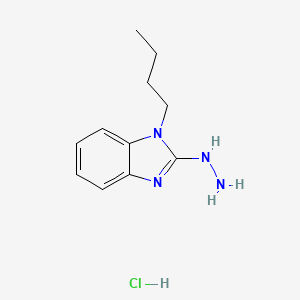
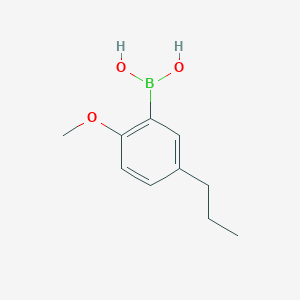
![(2R)-5-amino-2-[(2R)-2,5-diaminopentanamido]pentanoic acid](/img/structure/B11749677.png)
![[2-(3-methoxyphenyl)ethyl][(3-methyl-1-propyl-1H-pyrazol-5-yl)methyl]amine](/img/structure/B11749684.png)

![[(1-ethyl-5-fluoro-1H-pyrazol-4-yl)methyl][(1-propyl-1H-pyrazol-4-yl)methyl]amine](/img/structure/B11749702.png)
